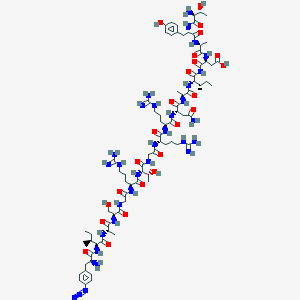
Pki-aphe
Description
These compounds typically exhibit high selectivity for ATP-binding pockets of kinases, disrupting phosphorylation-dependent signaling cascades .
Key structural features of PKI-type inhibitors include:
- Pyrrolo[2,3-d]pyrimidine core: Found in PKI-166, enabling hydrogen bonding with kinase active sites.
- Urea-linked morpholino triazine groups: Present in PKI-179, enhancing solubility and mTOR affinity .
Properties
CAS No. |
122756-41-6 |
|---|---|
Molecular Formula |
C80H129N31O24 |
Molecular Weight |
1909.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
InChI Key |
FLJKGOMXFGAKRA-ALJWVBQFSA-N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |
Canonical SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
Other CAS No. |
122756-41-6 |
Synonyms |
4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reagents like triphenylphosphine or stannous chloride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper(I) iodide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase activity and inhibition.
Biology: Employed in cellular signaling studies to understand the role of protein kinases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase activity is dysregulated.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by binding to the catalytic subunit of cyclic adenosine monophosphate-dependent protein kinase. This binding displaces the regulatory subunit, thereby inhibiting the kinase activity. The molecular targets include the active site of the kinase, and the pathways involved are primarily related to cyclic adenosine monophosphate signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Pki-aphe (inferred properties) with structurally and functionally analogous PKI inhibitors:
Structural Comparison
- PKI-166 : Features a pyrrolo[2,3-d]pyrimidine scaffold with a 4-hydroxyphenyl substituent, critical for hydrogen bonding with kinase active sites. The (R)-1-phenylethylamine group enhances stereoselective binding .
- PKI-179: Incorporates a urea bridge connecting aromatic and morpholino triazine moieties, optimizing interactions with PI3K’s hydrophobic cleft. The triazine ring facilitates π-π stacking with mTOR’s catalytic domain .
- PF-05212384 (PKI-587): Combines a dimethylaminopiperidine group with a urea-triazine backbone, achieving dual PI3K/mTOR inhibition. Its extended alkyl chain improves membrane permeability .
Functional Efficacy
- Target Selectivity: PKI-166 shows specificity for EGFR-family kinases, with IC₅₀ values in the nanomolar range (exact data unavailable in provided evidence) . PKI-179 and PF-05212384 exhibit broader activity against PI3K isoforms (α, β, γ, δ) and mTORC1/2, making them suitable for combating drug-resistant cancers .
- Pharmacokinetics: PKI-179’s morpholino groups enhance aqueous solubility (>10 mg/mL), favoring intravenous administration. PF-05212384’s lipophilic profile supports oral bioavailability, as evidenced by Phase I clinical trials .
Clinical and Preclinical Data
- PF-05212384 : Advanced to Phase II trials for metastatic breast cancer, showing synergistic effects with endocrine therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


